Cas no 170678-03-2 (a-L-Arabinopyranoside, (3b,4b,22b)-22,23-dihydroxyolean-12-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-galactopyranosyl-(1(R)2)- (9CI))

a-L-Arabinopyranoside, (3b,4b,22b)-22,23-dihydroxyolean-12-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-galactopyranosyl-(1(R)2)- (9CI) structure
170678-03-2 structure
Product Name:a-L-Arabinopyranoside, (3b,4b,22b)-22,23-dihydroxyolean-12-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-galactopyranosyl-(1(R)2)- (9CI)
Numero CAS:170678-03-2
MF:C47H78O16
MW:899.112637042999
CID:187389
PubChem ID:73813306
Update Time:2024-03-01

a-L-Arabinopyranoside, (3b,4b,22b)-22,23-dihydroxyolean-12-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-galactopyranosyl-(1(R)2)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • MelilotosideC
    • 2)- (9CI)
    • 2)-O-b-D-galactopyranosyl-(1&reg
    • a-L-Arabinopyranoside, (3b,4b,22b)-22,23-dihydroxyolean-12-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • a-L-Arabinopyranoside, (3b,4b,22b)-22,23-dihydroxyolean-12-en-3-yl O-6-deoxy-a-L-mannopyranosyl-(1(R)2)-O-b-D-galactopyranosyl-(1(R)2)- (9CI)
    • 170678-03-2
    • alpha-L-Arabinopyranoside, (3beta,4beta,22beta)-22,23-dihydroxyolean-12-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-O-beta-D-galactopyranosyl-(1-->2)-
    • DTXSID101102505
    • 2-[2-[4,5-dihydroxy-2-[[9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • CHEBI:192178
    • Melilotoside C
    • Inchi: 1S/C47H78O16/c1-22-31(52)34(55)36(57)39(59-22)62-38-35(56)33(54)26(19-48)60-41(38)63-37-32(53)25(50)20-58-40(37)61-30-12-13-44(5)27(45(30,6)21-49)11-14-47(8)28(44)10-9-23-24-17-42(2,3)18-29(51)43(24,4)15-16-46(23,47)7/h9,22,24-41,48-57H,10-21H2,1-8H3/t22-,24-,25-,26+,27+,28+,29+,30-,31-,32-,33-,34+,35-,36+,37+,38+,39-,40-,41-,43+,44-,45+,46+,47+/m0/s1
    • Chiave InChI: HSIIGHDIPGINSY-UMBCFTMUSA-N
    • Sorrisi: C[C@@]12CC[C@@]3([H])[C@@]([C@@H](O[C@]4([H])OC[C@H](O)[C@H](O)[C@H]4O[C@]4([H])O[C@H](CO)[C@H](O)[C@H](O)[C@H]4O[C@]4([H])O[C@@H](C)[C@H](O)[C@@H](O)[C@H]4O)CC[C@]3(C)[C@@]1([H])CC=C1[C@]3([H])CC(C)(C)C[C@@H](O)[C@]3(C)CC[C@@]21C)(C)CO

Proprietà calcolate

  • Massa esatta: 898.52898640g/mol
  • Massa monoisotopica: 898.52898640g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 10
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 63
  • Conta legami ruotabili: 8
  • Complessità: 1680
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 24
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 258Ų
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.